Budesonide - 51333-22-3

Budesonide

Catalog Number: EVT-288099
CAS Number: 51333-22-3
Molecular Formula: C25H34O6
Molecular Weight: 430.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Budesonide is a synthetic glucocorticoid, a class of steroid hormones that are naturally produced by the adrenal cortex. [, , , , , , , , , , , , , , , , , , , , , ] Glucocorticoids play a crucial role in regulating various physiological processes, including metabolism, immune response, and stress response. [, , , , , , , , , , , , , , , , , , , , , ]

In scientific research, budesonide is primarily employed as a potent anti-inflammatory agent. [, , , , , , , , , , , , , , , , , , , , , ] It is frequently used in in vitro and in vivo studies to investigate the mechanisms of inflammation and to evaluate the efficacy of novel anti-inflammatory therapies. [, , , , , , , , , , , , , , , , , , , , , ]

Source and Classification

Budesonide is synthesized from natural steroid precursors, primarily through modifications of prednisolone. Its chemical classification falls under the category of corticosteroids, which are steroid hormones produced in the adrenal cortex. The compound is known for its high potency and low systemic bioavailability, making it an effective option for localized treatment in respiratory and gastrointestinal diseases.

Synthesis Analysis

The synthesis of budesonide has been optimized through various methods, with a focus on continuous flow chemistry to enhance efficiency and yield. One notable process involves the reaction of 11β, 16α, 17α, 21-tetrahydroxypregna-1, 4-diene-3, 20-dione (16α-Hydroxy Prednisolone) with butyraldehyde in the presence of hydrobromic acid.

Key Parameters in Synthesis

  • Continuous Flow Reactors: Micro and meso-structured continuous flow reactors are employed to facilitate the reaction under controlled conditions.
  • Temperature and Residence Time: The optimal temperature for the reaction is maintained at approximately 10 °C with a residence time of about 5 minutes to achieve the desired conversion rates.
  • Epimer Formation: The synthesis process allows for control over the formation of epimers, specifically targeting the conversion between epimer A and epimer B through careful adjustment of reaction conditions such as temperature and reactant ratios .
Molecular Structure Analysis

Budesonide has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The molecular formula for budesonide is C25_{25}H34_{34}O6_{6}, and its structure can be described as follows:

  • Steroidal Backbone: Budesonide retains the core steroid structure common to corticosteroids.
  • Hydroxyl Groups: The presence of hydroxyl groups at specific positions (16α and 17α) enhances its solubility and biological activity.
  • Acetylation: The acetyl groups at positions 16α and 17α are crucial for its anti-inflammatory effects.

Structural Data

  • Molecular Weight: Approximately 430.54 g/mol.
  • 3D Structure: The stereochemistry around the steroid nucleus plays a significant role in its interaction with glucocorticoid receptors.
Chemical Reactions Analysis

Budesonide participates in various chemical reactions that are crucial for both its synthesis and modification. Key reactions include:

  • Condensation Reactions: Involves the reaction between hydroxyprednisolone and aldehydes to form budesonide.
  • Crystallization: Purification processes often involve crystallization from solvents such as methanol or ethyl acetate to isolate budesonide in pure form.
  • Phosphorylation: New synthetic routes have been developed to create budesonide derivatives, such as budesonide 21-phosphate, which may enhance its therapeutic profile .
Mechanism of Action

Budesonide exerts its effects primarily through binding to glucocorticoid receptors in target tissues. This binding leads to:

  1. Gene Regulation: Activation or repression of specific genes involved in inflammatory processes.
  2. Inhibition of Cytokine Production: Reduces the synthesis of pro-inflammatory cytokines and chemokines.
  3. Decreased Immune Response: Suppresses immune cell activation, leading to reduced inflammation.

Pharmacodynamics

The localized delivery methods (e.g., inhalation or rectal administration) minimize systemic exposure, thereby reducing potential side effects while maximizing therapeutic efficacy.

Physical and Chemical Properties Analysis

Budesonide exhibits several important physical and chemical properties:

  • Solubility: Budesonide has low aqueous solubility but demonstrates improved solubility in organic solvents like methanol and dichloromethane.
  • Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to light or moisture.
  • Melting Point: Budesonide has a melting point ranging from 219 °C to 221 °C.

Thermodynamic Properties

Research has shown that budesonide's solubility can be influenced by temperature and solvent composition, particularly in mixed solvent systems like propanol-water mixtures .

Applications

Budesonide is widely utilized in clinical settings due to its potent anti-inflammatory effects. Key applications include:

  1. Asthma Management: Administered via inhalation to control asthma symptoms by reducing airway inflammation.
  2. Chronic Obstructive Pulmonary Disease Treatment: Used as a maintenance therapy to improve lung function.
  3. Inflammatory Bowel Disease Therapy: Effective in treating conditions like Crohn’s disease and ulcerative colitis through rectal formulations.

Research Developments

Ongoing research aims to develop new formulations and derivatives of budesonide that enhance its efficacy or reduce side effects further, including studies on budesonide phosphate derivatives which may offer improved pharmacological profiles .

Pharmacological Mechanisms of Action

Glucocorticoid Receptor Activation and Transcriptional Regulation

Budesonide exerts its primary anti-inflammatory effects through high-affinity binding to the cytoplasmic glucocorticoid receptor (GR). Upon ligand binding, the budesonide-GR complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression. In transactivation, the dimerized GR complex binds to glucocorticoid response elements (GREs), promoting the expression of anti-inflammatory genes such as:

  • Mitogen-activated protein kinase phosphatase-1 (MKP-1/DUSP1): Attenuates MAPK signaling pathways, reducing cellular stress responses [1] [6].
  • Inhibitor of nuclear factor kappa-B (IκBα/NFKBIA): Traps NF-κB in the cytoplasm, preventing its pro-inflammatory transcriptional activity [2] [6].
  • Glucocorticoid-induced leucine zipper (GILZ/TSC22D3): Suppresses AP-1 and NF-κB transcriptional activity [1] [2].

In transrepression, the monomeric GR complex directly interacts with pro-inflammatory transcription factors (e.g., NF-κB, AP-1), inhibiting their ability to activate genes encoding cytokines (IL-4, IL-5, TNF-α) and chemokines (e.g., eotaxin) [1] [6]. This dual mechanism results in a profound shift toward resolution of inflammation.

Table 1: Key Genes Modulated by Budesonide via GR Activation

Gene SymbolGene NameRegulation DirectionBiological Function
DUSP1Dual Specificity Phosphatase 1UpregulatedInactivates MAP kinases, reducing inflammation
NFKBIANF-Kappa-B Inhibitor AlphaUpregulatedInhibits NF-κB nuclear translocation
TSC22D3Glucocorticoid-Induced Leucine ZipperUpregulatedBlocks pro-inflammatory transcription factors
ZBTB16Zinc Finger and BTB Domain-Containing 16UpregulatedTranscriptional repressor of inflammatory signaling
CXCR4C-X-C Chemokine Receptor Type 4DownregulatedReduces leukocyte chemotaxis

Microarray analyses of bronchial biopsies reveal that a single high-dose inhalation of budesonide (1,600 µg) induces ≥2-fold expression changes in 46 genes within 6 hours, including transcriptional regulators (KLF9, PER1) and signaling molecules (RGS2, ZFP36) [2].

Intracellular Esterification and Fatty Acid Conjugation Pathways

A distinctive feature of budesonide is its propensity for reversible intracellular esterification with long-chain fatty acids (e.g., oleic, arachidonic acid). This process, catalyzed by acyl-CoA transferases in airway/lung tissues, converts budesonide into highly lipophilic esters (e.g., budesonide-21-oleate). These esters exhibit:

  • Prolonged tissue retention: Budesonide esters are sequestered in lipid droplets, creating an intracellular depot. In tracheal tissue, 70–80% of retained budesonide exists in esterified form 20 minutes post-administration [3] [7].
  • Sustained release: Ester hydrolysis by intracellular esterases regenerates active budesonide, extending local anti-inflammatory activity beyond plasma elimination half-life (2–3.6 hours) [1] [7].

Table 2: Tissue-Specific Retention of Budesonide via Esterification

Tissue% Budesonide as Esters (20 min post-dose)Relative Retention vs. Non-Esterified Corticosteroids
Trachea70–80%25–130× higher than dexamethasone
Lung Parenchyma60–70%20–100× higher than hydrocortisone
Striated Muscle<5%No significant retention

This tissue-selective retention explains budesonide’s efficacy in once-daily asthma regimens despite rapid systemic clearance [3] [7].

Modulation of Inflammatory Cytokines and Chemokine Networks

Budesonide suppresses the production and activity of cytokines central to allergic and neutrophilic inflammation:

  • Th2 cytokines: IL-4, IL-5, and IL-13 synthesis is inhibited in T lymphocytes and mast cells, reducing IgE production and eosinophil recruitment [1] [4].
  • Chemokines: Downregulation of eotaxin (CCL11), RANTES (CCL5), and MCP-1 (CCL2) impairs eosinophil and monocyte migration to inflamed airways [1] [6].
  • NF-κB-dependent cytokines: TNF-α, IL-1β, IL-6, and IL-8 release from macrophages and epithelial cells is blocked via IκBα stabilization and impaired NF-κB nuclear translocation [1] [6].

In bronchial biopsies, budesonide reduces TNF-α and IL-8 protein levels within 6 hours, correlating with diminished neutrophil infiltration in COPD [1] [4].

Apoptotic Induction in Eosinophils and Mast Cells

Budesonide accelerates apoptosis of key inflammatory cells through genomic and non-genomic pathways:

  • Eosinophils: Budesonide (10–100 nM) induces caspase-3 activation and DNA fragmentation, overriding the anti-apoptotic effects of IL-3, IL-5, and GM-CSF. This occurs via:
  • Downregulation of Bcl-2 and induced expression of pro-apoptotic Bax [8].
  • Inhibition of NF-κB-dependent survival signals [1] [8].
  • Mast cells: Budesonide promotes mitochondrial cytochrome c release and caspase-9 activation, reducing histamine and leukotriene release [1] [8].

Table 3: Relative Potency of Corticosteroids in Inducing Eosinophil Apoptosis

CorticosteroidEC₅₀ for Apoptosis InductionMaximal Efficacy (% Apoptosis at 24h)
Fluticasone15 nM85%
Budesonide25 nM78%
Beclomethasone80 nM70%
Dexamethasone1,000 nM65%

Sputum analyses confirm reduced eosinophil counts (25% vs. 37% on placebo; p < 0.05) 6 hours post-budesonide inhalation in asthma patients [4] [8].

Synergistic Interactions with Beta-2 Adrenergic Agonists

Budesonide exhibits clinically relevant synergism with long-acting β₂ agonists (LABAs) like formoterol:

  • cAMP amplification: Budesonide (10⁻⁵ M) rapidly increases intracellular cAMP in human airway smooth muscle (HASM) cells via non-genomic activation of membrane-bound GRs. This amplifies β₂ agonist-induced cAMP production by 2.3-fold, enhancing bronchodilation [5] [9].
  • Receptor sensitization: Budesonide upregulates β₂-adrenergic receptor expression and prevents GRK2-mediated receptor desensitization [1] [5].
  • Neurogenic inflammation suppression: Budesonide/formoterol combinations inhibit acetaldehyde-induced tachykinin release from sensory nerves, reducing neurogenic plasma extravasation [9].

In human precision-cut lung slices (hPCLS), simultaneous budesonide/formoterol administration enhances bronchodilation AUC by 1.6-fold versus formoterol alone (p < 0.01) [5] [9].

Properties

CAS Number

51333-22-3

Product Name

Budesonide

IUPAC Name

(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16?,17?,18?,20?,21?,22?,23-,24-,25+/m0/s1

InChI Key

VOVIALXJUBGFJZ-PNYLKFOFSA-N

SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C

Solubility

Practically insoluble in water
Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane

Synonyms

Budesonide
Budesonide, (R)-Isomer
Budesonide, (S)-Isomer
Horacort
Pulmicort
Rhinocort

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C

Isomeric SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=C[C@@]5(C4C(C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.